

HPLC-MS/MS method for quantification of Procyanidin B2 in plasma

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Procyanidin B2

CAS No.: 15514-06-4

Cat. No.: B1201856

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An Application Note and Protocol for the Quantification of **Procyanidin B2** in Plasma using HPLC-MS/MS

Introduction

Procyanidin B2, a dimeric proanthocyanidin found in various fruits and dietary supplements, has garnered significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties. To accurately assess its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—a robust and sensitive analytical method for its quantification in biological matrices is imperative. This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of **Procyanidin B2** in plasma. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established bioanalytical method validation principles.

Principle of the Method

This method employs a liquid-liquid extraction (LLE) procedure to isolate **Procyanidin B2** and an internal standard (IS) from plasma. The separation is achieved on a reversed-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode. The quantification is based on Multiple Reaction Monitoring (MRM), which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the IS.

Materials and Reagents

Reagent/Material	Grade/Purity	Supplier (Example)
Procyanidin B2	≥98%	Sigma-Aldrich
Catechin (Internal Standard)	≥98%	Sigma-Aldrich
Acetonitrile	HPLC or LC-MS grade	Fisher Scientific
Methanol	HPLC or LC-MS grade	Fisher Scientific
Formic Acid	LC-MS grade	Thermo Scientific
Water	Deionized, 18 MΩ·cm	Milli-Q® system
Human Plasma (K2EDTA)	Pooled, drug-free	BioIVT
Ethyl Acetate	ACS grade	VWR

Instrumentation and Analytical Conditions

HPLC System

- System: Agilent 1290 Infinity II or equivalent
- Column: Waters Acquity UPLC BEH C18, 1.7 μm, 2.1 x 100 mm
- Column Temperature: 40 °C
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min

- Injection Volume: 5 μ L

Mass Spectrometer

- System: Sciex QTRAP 6500+ or equivalent
- Ionization Mode: Electrospray Ionization (ESI), Negative
- Ion Source Gas 1: 50 psi
- Ion Source Gas 2: 55 psi
- Curtain Gas: 35 psi
- Temperature: 550 °C
- IonSpray Voltage: -4500 V

Optimized HPLC Gradient and MS/MS Parameters

Time (min)	% Mobile Phase B
0.0	5
1.0	5
5.0	40
5.1	95
6.0	95
6.1	5
8.0	5

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Declustering Potential (V)
Procyanidin B2	577.1	425.1	-35	-80
Procyanidin B2 (Qualifier)	577.1	289.1	-45	-80
Catechin (IS)	289.1	245.1	-20	-70

Experimental Protocols

Preparation of Stock and Working Solutions

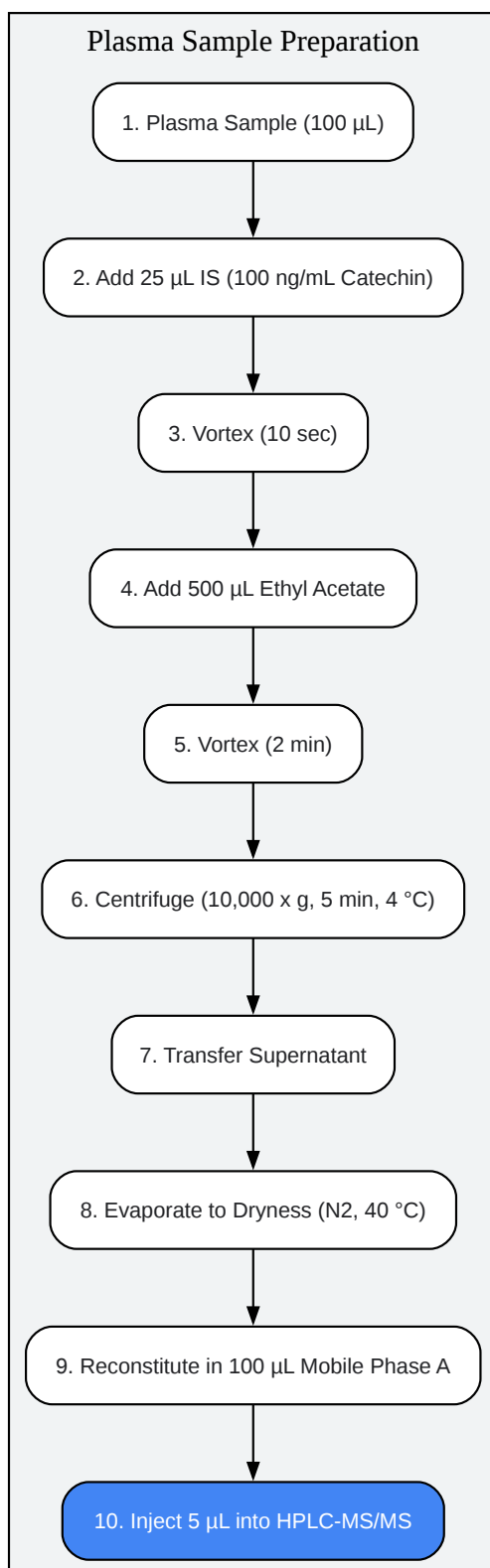
- Stock Solutions (1 mg/mL): Accurately weigh 10 mg of **Procyanidin B2** and Catechin (IS) and dissolve each in 10 mL of methanol to obtain 1 mg/mL stock solutions. Store at -20 °C.
- Working Solutions: Prepare serial dilutions of the **Procyanidin B2** stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls.
- Internal Standard Working Solution (100 ng/mL): Dilute the Catechin stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Controls

Spike 95 µL of blank human plasma with 5 µL of the appropriate **Procyanidin B2** working solution to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation Workflow

The following workflow outlines the liquid-liquid extraction procedure for plasma samples.



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Figure 1: Workflow for plasma sample preparation.

Bioanalytical Method Validation

The method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's "Guideline on bioanalytical method validation".

Validation Parameter	Acceptance Criteria
Selectivity	No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity & Range	Calibration curve with at least six non-zero standards; correlation coefficient (r^2) ≥ 0.99 .
Accuracy & Precision	Intra- and inter-day precision (%CV) $\leq 15\%$ ($\leq 20\%$ for LLOQ); accuracy (%RE) within $\pm 15\%$ ($\pm 20\%$ for LLOQ) for QC samples.
Matrix Effect	The coefficient of variation of the matrix factor should be $\leq 15\%$.
Recovery	Extraction recovery should be consistent, precise, and reproducible.
Stability	Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative.

Data Analysis

Data acquisition and processing are performed using the instrument's software (e.g., Sciex Analyst®, Agilent MassHunter). The concentration of **Procyanidin B2** in unknown samples is determined by interpolating the peak area ratio (analyte/IS) against the calibration curve, which is generated using a weighted ($1/x^2$) linear regression model.

Discussion

The choice of a liquid-liquid extraction with ethyl acetate provides a clean extract with good recovery for **Procyanidin B2**. The use of a stable isotope-labeled internal standard is ideal, but

in its absence, a structurally related compound like catechin can be used, provided the method is carefully validated for any differences in extraction recovery and ionization efficiency. The negative ionization mode is selected due to the phenolic hydroxyl groups in the **Procyanidin B2** structure, which are readily deprotonated. The MRM transitions are chosen based on the characteristic fragmentation pattern of **Procyanidin B2**, ensuring high selectivity.

Conclusion

This application note provides a detailed and robust HPLC-MS/MS method for the quantification of **Procyanidin B2** in plasma. The protocol is designed to be readily implemented in a bioanalytical laboratory and can be validated to meet regulatory requirements for pharmacokinetic studies.

References

- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [\[Link\]](#)
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. [\[Link\]](#)
- To cite this document: BenchChem. [HPLC-MS/MS method for quantification of Procyanidin B2 in plasma]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1201856/docs#hplc-ms-ms-method-for-quantification-of-procyanidin-b2-in-plasma\]](https://www.benchchem.com/product/b1201856/docs#hplc-ms-ms-method-for-quantification-of-procyanidin-b2-in-plasma)

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